ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate
Description
Ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a conjugated system with multiple substituents. Its core structure includes:
- A thiophene ring substituted at the 2-position with a 4-methoxyanilino group.
- A Z-configured methylidene bridge at the 5-position, linking to a 2,5-dimethyl-1-phenylpyrrole moiety.
- A 4-oxo (keto) group at the 4-position and an ethyl carboxylate ester at the 3-position.
Properties
Molecular Formula |
C27H26N2O4S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O4S/c1-5-33-27(31)24-25(30)23(34-26(24)28-20-11-13-22(32-4)14-12-20)16-19-15-17(2)29(18(19)3)21-9-7-6-8-10-21/h6-16,30H,5H2,1-4H3/b23-16-,28-26? |
InChI Key |
ODPQJNHJGWHGDP-BMBZWDQTSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC=C3)C)/SC1=NC4=CC=C(C=C4)OC)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3)C)SC1=NC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyrroles, thiophenes, and aromatic amines. Common synthetic routes may involve:
Condensation Reactions: Combining the pyrrole and thiophene derivatives under acidic or basic conditions.
Amination Reactions: Introducing the amino group through nucleophilic substitution.
Esterification: Forming the ethyl ester group through reaction with ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This often includes:
Catalysis: Using metal catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydrothiophene derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. Ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate may function as an inhibitor of cancer cell proliferation. The thiophene ring and the substituted aniline groups are known to enhance the interaction with biological targets, potentially leading to apoptosis in cancer cells.
Case Study: A study demonstrated that derivatives of thiophene-based compounds showed promising results against breast cancer cell lines, indicating a potential pathway for further exploration of this compound's efficacy in anticancer therapies .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly against carbonic anhydrase, which plays a crucial role in various physiological processes. The presence of specific functional groups allows for interactions with the active site of enzymes.
Research Insight: Investigations into similar compounds have shown that modifications can lead to increased selectivity and potency against specific enzyme targets, paving the way for the development of new therapeutic agents .
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety is particularly useful due to its ability to facilitate charge transport.
Performance Metrics: Studies have shown that thiophene derivatives can significantly enhance the efficiency of charge transport layers in OLEDs, leading to improved device performance .
Chemical Probes
The compound can serve as a chemical probe in biological research to study specific cellular pathways or mechanisms. Its ability to selectively bind to certain targets makes it valuable for elucidating biochemical processes.
Example Usage: In experimental setups, researchers can utilize this compound to investigate its effects on signaling pathways involved in cell growth and differentiation, providing insights into cellular behavior under various conditions .
Data Summary Table
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
(a) Substituent Effects on Reactivity and Stability
- The 4-methoxyanilino group in the target compound contrasts with the 4-fluoroanilino group in its closest analog .
- The Z-configured methylidene bridge is critical for maintaining planarity in the conjugated system, similar to analogs in and . This configuration is often achieved via Knoevenagel condensations under controlled conditions .
(c) Thermal and Structural Stability
- Pyrazolo-triazolo-pyrimidines (16a,b) exhibit exceptional thermal stability (mp >340°C) due to fused aromatic systems , whereas thiophene-3-carboxylates like the target compound may prioritize solubility (via ester groups) over thermal resilience.
Biological Activity
Ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C26H27N3O2S
- Molecular Weight : 445.6 g/mol
Research indicates that this compound exhibits a range of biological activities, primarily attributed to its unique structural features. The presence of the pyrrole and thiophene moieties contributes to its interaction with various biological targets.
- Calcium Channel Modulation : Similar compounds have been shown to act as calcium channel activators, enhancing intracellular calcium levels, which may influence muscle contraction and neurotransmitter release .
- Antiviral Activity : Some derivatives of the compound have been investigated for their potential as antiviral agents, particularly against coronaviruses. They function by inhibiting specific viral proteases, thereby preventing viral replication .
Biological Activity Data
The following table summarizes the key biological activities reported for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Calcium Channel Activation | Increases contractility in cardiac tissues | |
| Antiviral | Inhibits coronavirus protease | |
| Analgesic | Pain relief in animal models |
Case Study 1: Calcium Channel Activation
In a study assessing the pharmacological properties of similar compounds, it was found that this compound exhibited significant calcium channel activation in guinea pig atria. The effective concentration (EC50) was reported at approximately 0.049 µM, demonstrating its potential as a cardiac stimulant .
Case Study 2: Antiviral Efficacy
Another investigation evaluated the antiviral properties of related compounds against SARS-CoV-2. The study revealed that these compounds could inhibit viral replication effectively at low concentrations, suggesting a promising avenue for therapeutic development against COVID-19 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
